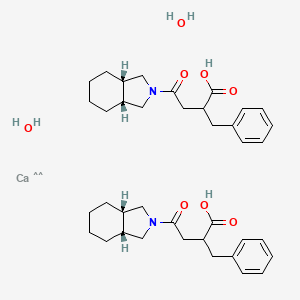

Mitiglinide calcium salt dihydrate

Description

Properties

Molecular Formula |

C38H54CaN2O8 |

|---|---|

Molecular Weight |

706.9 g/mol |

InChI |

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/t2*15-,16+,17?;;; |

InChI Key |

GJJVODCYSACLPP-YNVYZRHSSA-N |

Isomeric SMILES |

C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca] |

Canonical SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mitiglinide calcium salt dihydrate involves multiple steps, starting from diethyl succinate and benzaldehyde. The process includes Stobble condensation, hydrolyzation, reduction, salt formation, acidification, two acylations, hydrolyzation, and final salt formation . The structure of mitiglinide is verified using techniques such as 1H-NMR, MS, and IR .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a 500L reaction vessel. A 5% calcium chloride aqueous solution is added, followed by vigorous stirring and the addition of the high-level tank solution. The reaction is carried out for 3-5 hours, followed by centrifugation and recrystallization using 95% ethanol. The final product is obtained through vacuum drying .

Chemical Reactions Analysis

Route 1: One-Pot Alkylation-Hydrolysis Method

This method simplifies traditional multi-step processes by combining alkylation and hydrolysis in a single reaction vessel ( ).

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1. Acylation | Chloroacetylation | Chloracetyl chloride, Anhydrous K₂CO₃, CH₂Cl₂, 0–5°C | 97% |

| 2. Alkylation | Nucleophilic substitution | N-Hydrocinnamoyl camphorsultam, NaH, DMF, 50°C, 12h | 85% |

| 3. Hydrolysis | Oxidative cleavage | LiOH, H₂O₂, Oxolane, 0–5°C → RT, 18h | 91% |

| 4. Salt Formation | Calcium complexation | CaCl₂, NaOH, H₂O, RT | 83.6% |

-

Key Advantage : The "one-pot" approach (steps 2–3) eliminates intermediate isolation, improving yield (49% over two steps) and purity (>99.8%) compared to traditional methods ( ).

Route 2: Chiral Resolution Pathway

This route starts with (S)-2-benzylsuccinic acid and emphasizes enantiomeric purity ( ):

-

Dehydration : (S)-2-benzylsuccinic acid → anhydride (Ac₂O, reflux).

-

Amidation : Reaction with cis-octahydroisoindole (toluene, reflux).

-

Salt Formation : Treatment with CaCl₂ in NaOH (yield: 47%, ee >99%).

Acylation and Alkylation

-

Chloroacetylation : Cis-hexahydroisoindole reacts with chloracetyl chloride under basic conditions to form cis-N-chloracetyl hexahydroisoindole. The reaction is temperature-sensitive (<5°C) to minimize racemization ( ).

-

Alkylation : The chloracetyl intermediate undergoes nucleophilic attack by N-hydrocinnamoyl camphorsultam, facilitated by NaH in DMF. This step establishes the stereogenic center critical for insulinotropic activity ( ).

Hydrolysis and Oxidation

-

Hydrolysis : The alkylated product is cleaved using LiOH and H₂O₂ in oxolane. Controlled pH (2–3 post-reaction) ensures optimal extraction of (2S)-2-benzyl-3-(cis-hexahydroisoindole-2-carbonyl)-propanoic acid ( ).

Calcium Salt Formation

-

Mitiglinide acid reacts with CaCl₂ under alkaline conditions (NaOH, H₂O) to form the calcium complex. Recrystallization in 95% ethanol yields the dihydrate form (m.p. 179–185°C) ( ).

Reagent and Solvent Optimization

Stereochemical Considerations

-

The (2S)-configuration in the succinyl moiety is essential for binding to pancreatic β-cell KATP channels (Kir6.2/SUR1). Racemization during synthesis reduces efficacy, necessitating strict pH/temperature control ( ).

-

In vitro studies confirm that the (S)-enantiomer exhibits 50-fold higher insulinotropic activity than the (R)-form ( ).

Degradation and Stability

Mitiglinide calcium salt dihydrate undergoes hydrolysis under acidic conditions (pH <4), forming mitiglinide acid. Stability studies show:

-

t₁/₂ in gastric fluid (pH 1.2) : 2.1h → necessitates gastroretentive formulations for prolonged action ( ).

-

Photodegradation : Minimal under UV light (λ >300nm) when stored in amber containers ( ).

Industrial-Scale Production

-

Cycle Time : 3–5h for CaCl₂ addition, 18h for hydrolysis ( ).

-

Environmental Impact : DMF and dichloromethane are replaced with toluene/oxolane in newer protocols to reduce toxicity ( ).

Research Advancements

Scientific Research Applications

Mitiglinide calcium salt dihydrate has a wide range of scientific research applications. In the field of medicine, it is used to manage type 2 diabetes by stimulating insulin secretion in pancreatic beta-cells . In pharmaceutical research, it is studied for its potential to improve glycemic control and reduce postprandial blood glucose levels . Additionally, this compound is used in the development of gastroretentive floating microsponges and matrix tablets, which enhance drug release and stability .

Mechanism of Action

Mitiglinide calcium salt dihydrate exerts its effects by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta-cells . This action leads to the closure of potassium channels, causing depolarization and subsequent calcium influx through voltage-gated calcium channels. The increased intracellular calcium triggers the exocytosis of insulin granules, resulting in insulin secretion .

Comparison with Similar Compounds

Key Research Findings

- Formulation Advantages : Gastroretentive floating matrix tablets of mitiglinide dihydrate prolong gastric retention, enhancing bioavailability and reducing dosing frequency .

- Stability Challenges : The dihydrate form’s hygroscopicity necessitates controlled storage, unlike anhydrous calcium salts like calcium chloride .

- Regulatory Preferences : Mitiglinide calcium dihydrate remains the FDA-preferred form due to consistent pharmacokinetics, whereas hydrate variants of other drugs (e.g., calcium phosphate) face variability issues .

Q & A

Q. What statistical approaches are recommended for analyzing synergistic effects of mitiglinide with other antidiabetic agents?

- Methodological Answer : Apply combination index (CI) analysis via the Chou-Talalay method. Test fixed-dose ratios (e.g., 1:1 to 1:5) in cell-based glucose uptake assays. Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.